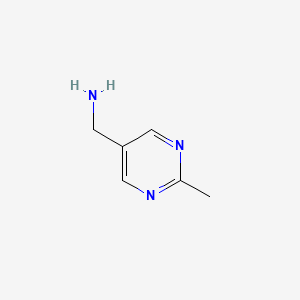
(2-Methylpyrimidin-5-yl)methanamine
Übersicht
Beschreibung
The compound (2-Methylpyrimidin-5-yl)methanamine is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. For instance, the molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine has been identified as a significant player in the treatment of hypertension and as a potential I1 imidazoline receptor agonist . This suggests that derivatives of 2-methylpyrimidin-5-amine may have biological activity and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and conditions that need to be optimized. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, was achieved through a cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride . The optimal conditions for the synthesis and subsequent reactions were determined through orthogonal testing, highlighting the importance of careful experimental design in the synthesis of pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. In the case of the 4-chloro derivative studied, both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques were employed to investigate the molecular structure . Theoretical calculations, such as those for the molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and frontier molecular orbitals (HOMO-LUMO), provide insights into the chemical activity, stability, and charge distribution within the molecule.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one, for instance, produced diimines that could be further hydrolyzed to yield nitroenamines . These nitroenamines can then participate in the synthesis of azaheterocycles, demonstrating the reactivity and versatility of pyrimidine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as dipole moment, polarizability, and hyperpolarizability, are important for understanding their interactions with biological targets and their potential as pharmaceutical agents. The study of the 4-chloro derivative revealed a significant change in net atomic charge distribution and an increase in the total dipole moment, which could influence its biological activity . Additionally, thermodynamic parameters at various temperatures were calculated, providing further insight into the stability and reactivity of the compound under different conditions.
Wissenschaftliche Forschungsanwendungen
Bone Disorders Treatment
One significant application of compounds structurally related to (2-Methylpyrimidin-5-yl)methanamine is in the treatment of bone disorders. A study by Pelletier et al. (2009) found that a compound with a 2-aminopyrimidine template, similar to (2-Methylpyrimidin-5-yl)methanamine, targeted the Wnt beta-catenin cellular messaging system. This compound demonstrated an increase in trabecular bone formation rate in animal models, indicating potential for treating bone disorders (Pelletier et al., 2009).
Antidepressant-like Activity
Another research avenue involves the development of biased agonists of serotonin 5-HT1A receptors, which have shown potential in treating depression. Sniecikowska et al. (2019) reported the creation of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, showing robust antidepressant-like activity. These compounds, structurally related to (2-Methylpyrimidin-5-yl)methanamine, displayed high receptor affinity and selectivity, indicating their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Anticonvulsant Agents
Compounds similar to (2-Methylpyrimidin-5-yl)methanamine have also been explored for their anticonvulsant properties. Pandey and Srivastava (2011) synthesized a series of Schiff bases of 3-aminomethyl pyridine, structurally analogous to (2-Methylpyrimidin-5-yl)methanamine. These compounds showed significant seizures protection in animal models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Treatment
In the field of cancer treatment, compounds structurally related to (2-Methylpyrimidin-5-yl)methanamine have been utilized for their photocytotoxic properties. Basu et al. (2014) developed Iron(III) complexes with ligands similar to (2-Methylpyrimidin-5-yl)methanamine, which displayed remarkable photocytotoxicity in red light to various cancer cell lines. This indicates a potential application in targeted cancer therapies (Basu et al., 2014).
Fluorescence Enhancement Chemosensor
The compound has also found applications in the development of fluorescence enhancement chemosensors. Yang et al. (2016) synthesized a fluorescent indicator for copper detection, using a structure similar to (2-Methylpyrimidin-5-yl)methanamine. This sensor showed high selectivity and was used for detecting copper levels within living cells, demonstrating its utility in biochemical sensing applications (Yang et al., 2016).
Eigenschaften
IUPAC Name |
(2-methylpyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGKUTZSTXSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612087 | |
| Record name | 1-(2-Methylpyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyrimidin-5-yl)methanamine | |
CAS RN |
14273-46-2 | |
| Record name | 1-(2-Methylpyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


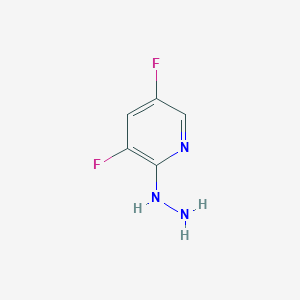
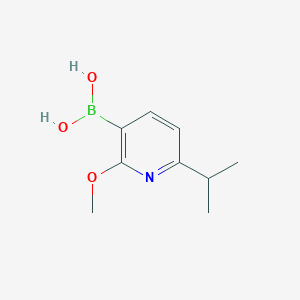
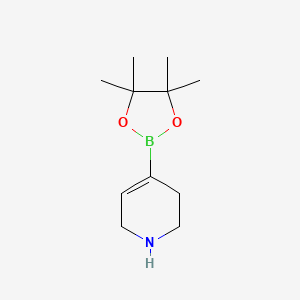
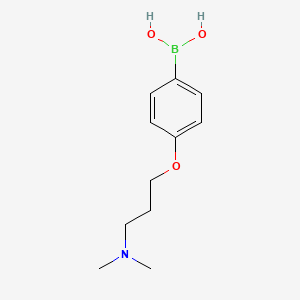
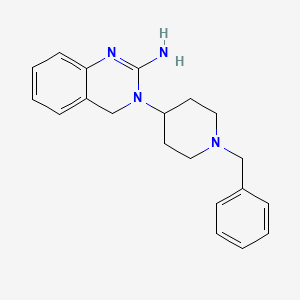
![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)
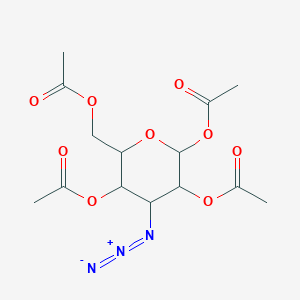
![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)




![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)